N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide
Description
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its electron-accepting properties, and a pyrazole ring, which is a common scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-3-19-12(7-9(2)16-19)14(20)15-8-10-5-4-6-11-13(10)18-21-17-11/h4-7H,3,8H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMHZZPHIDUQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzothiadiazole intermediate, followed by its coupling with a pyrazole derivative The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzothiadiazole can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety typically yields sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.
Biology: The compound is studied for its potential as a fluorescent probe due to the benzothiadiazole moiety, which can exhibit strong fluorescence.
Industry: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-accepting properties.
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzothiadiazole moiety can participate in electron transfer processes, making it useful in applications requiring electron-accepting capabilities. The pyrazole ring can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar electron-accepting properties.
4-bromo-2,1,3-benzothiadiazole: A derivative with a bromine substituent, used in similar applications.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde:
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-ethyl-5-methylpyrazole-3-carboxamide is unique due to the combination of the benzothiadiazole and pyrazole moieties, which confer both electron-accepting properties and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
